4-Fumarylacetoacetic acid

Description

Contextualization within Amino Acid Catabolism Research

The study of 4-fumarylacetoacetic acid is intrinsically linked to research on amino acid catabolism, specifically the degradation pathway of tyrosine and its precursor, phenylalanine. wikipedia.orgnih.gov This pathway is essential for the body to process these amino acids, which are fundamental building blocks of proteins obtained from the diet. The final step in this pathway involves the enzymatic breakdown of this compound. wikipedia.org

The significance of this compound in metabolic research is profoundly highlighted by the consequences of its accumulation. When the enzyme responsible for its breakdown is deficient, this compound and its precursors build up, leading to cellular toxicity. wikipedia.org This accumulation is a hallmark of hereditary tyrosinemia type I (HT1), a severe genetic disorder. medlineplus.gov Therefore, the study of this compound has been pivotal in understanding the pathophysiology of inborn errors of metabolism and has driven research into the mechanisms of cellular damage caused by toxic metabolites. nih.gov

The tyrosine catabolism pathway, and the role of this compound within it, is a critical area of study for understanding normal human metabolism and the molecular basis of related diseases. wikipedia.org

| Enzyme | Function in Tyrosine Catabolism |

| Maleylacetoacetate isomerase | Converts maleylacetoacetate to this compound. wikipedia.orgontosight.aimedchemexpress.comwikipedia.org |

| Fumarylacetoacetate hydrolase (FAH) | Breaks down this compound into fumarate (B1241708) and acetoacetate (B1235776). wikipedia.orghmdb.ca |

Historical Perspectives on this compound Discovery and Early Metabolic Insights

The identification of this compound and the elucidation of its role in metabolism are rooted in mid-20th-century investigations into tyrosine catabolism. Early research in the 1950s began to outline the steps involved in the breakdown of tyrosine to simpler molecules that could be used for energy.

A significant breakthrough in understanding the importance of this compound came from studies of a rare genetic disorder that was first described as "tyrosinosis" in 1932. nih.gov It wasn't until the 1960s that this condition was more clearly defined as hereditary tyrosinemia type I (HT1) and linked to a deficiency in the final enzyme of the tyrosine breakdown pathway. nih.gov Researchers in the late 1970s identified that a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) was responsible for HT1, leading to the accumulation of fumarylacetoacetate and related compounds. researchgate.net

This discovery was crucial as it pinpointed the accumulation of this compound and its precursor, maleylacetoacetate, as the cause of the severe liver and kidney damage seen in patients with HT1. wikipedia.orgresearchgate.net Further research demonstrated that a byproduct of fumarylacetoacetate accumulation, succinylacetone, is a mitochondrial toxin and can be used as a key diagnostic marker for the disease. researchgate.netnih.gov The gene for fumarylacetoacetate hydrolase (FAH) was later mapped to chromosome 15 in 1991. wikipedia.org These historical findings have been fundamental to our current understanding of tyrosine metabolism and the development of treatments for related disorders. nih.gov

| Year | Milestone | Significance |

| 1932 | First description of "tyrosinosis". nih.gov | Initial clinical observation of a disorder related to tyrosine metabolism. |

| 1950s | Delineation of tyrosine catabolism pathway intermediates. | Foundational biochemical research establishing the steps of tyrosine breakdown. |

| 1960s | Tyrosinosis is defined as hereditary tyrosinemia type I (HT1). nih.gov | Clinical and biochemical classification of the inherited metabolic disorder. |

| Late 1970s | Identification of fumarylacetoacetate hydrolase (FAH) deficiency as the cause of HT1. researchgate.net | Pinpointed the specific enzymatic defect leading to the accumulation of toxic metabolites. |

| 1991 | Mapping of the FAH gene to chromosome 15. wikipedia.org | Genetic basis for HT1 was established, enabling molecular diagnostics. |

Structure

3D Structure

Propriétés

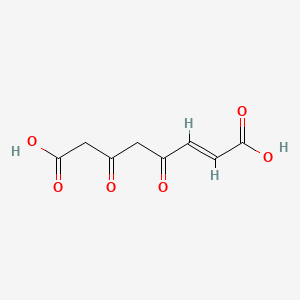

IUPAC Name |

(E)-4,6-dioxooct-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACSIVHAIFQKTC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CC(=O)O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)CC(=O)O)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901388 | |

| Record name | (2E)-4,6-Dioxo-2-octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Fumarylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28613-33-4, 5698-51-1 | |

| Record name | Fumarylacetoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28613-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumarylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028613334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4,6-Dioxo-2-octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUMARYLACETOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM3BV7K438 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Fumarylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic and Catabolic Pathways of 4 Fumarylacetoacetic Acid

Terminal Catabolism of Tyrosine to Fumarate (B1241708) and Acetoacetate (B1235776)

The final step in tyrosine catabolism is the hydrolysis of 4-fumarylacetoacetate, a reaction catalyzed by the enzyme fumarylacetoacetase (FAH), also known as fumarylacetoacetate hydrolase. ebi.ac.ukwikipedia.org This enzyme cleaves a carbon-carbon bond in 4-fumarylacetoacetate, adding a water molecule to yield two products: fumarate and acetoacetate. ebi.ac.ukreactome.orgmodelseed.org FAH is a metalloenzyme that requires divalent metal ions, such as Ca²⁺ and Mg²⁺, for its activity. ebi.ac.ukreactome.org This hydrolytic cleavage is the terminal reaction in the breakdown of tyrosine. reactome.org

Integration of Fumarate and Acetoacetate into Central Metabolic Pathways (e.g., Tricarboxylic Acid Cycle)

The products of FAH activity, fumarate and acetoacetate, are readily integrated into the body's central metabolic pathways. nih.govwikipedia.org

Fumarate is an intermediate of the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. nih.gov It can be converted to malate (B86768) by the enzyme fumarate hydratase and subsequently to oxaloacetate by malate dehydrogenase, thus participating directly in this central energy-yielding pathway. nih.gov The ability to produce fumarate classifies tyrosine as a glucogenic amino acid, as the intermediates of the TCA cycle can be used for gluconeogenesis. libretexts.orgnih.gov

The complete breakdown of tyrosine through these pathways highlights the metabolic flexibility of the cell, converting an amino acid into intermediates that serve both energy production and biosynthetic needs. libretexts.orgnih.gov

Interactive Data Tables

Enzymes in the 4-Fumarylacetoacetic Acid Pathway

| Enzyme | Abbreviation | Substrate | Product | Cofactor(s) |

|---|---|---|---|---|

| Homogentisate 1,2-Dioxygenase | HGD | Homogentisic acid | Maleylacetoacetate | Fe(II) |

| Maleylacetoacetate Isomerase | MAAI | Maleylacetoacetate | This compound | Glutathione (B108866) |

Metabolites in the Tyrosine Catabolism Pathway Leading to and from this compound

| Compound Name | Molecular Formula | Role in Pathway |

|---|---|---|

| Tyrosine | C₉H₁₁NO₃ | Starting Amino Acid |

| p-Hydroxyphenylpyruvate | C₉H₈O₄ | Intermediate |

| Homogentisic acid | C₈H₈O₄ | Substrate for HGD |

| Maleylacetoacetate | C₈H₈O₆ | Intermediate, cis-isomer |

| This compound | C₈H₈O₆ | Key Intermediate, trans-isomer |

| Fumarate | C₄H₄O₄ | Product, TCA Cycle Intermediate |

Enzymatic Regulation and Structural Biology of 4 Fumarylacetoacetic Acid Metabolism

Fumarylacetoacetate Hydrolase (FAH) Enzyme: A Key Regulator

Fumarylacetoacetate hydrolase (FAH) is a homodimeric protein that plays an essential role in amino acid metabolism by catalyzing the hydrolysis of 4-fumarylacetoacetic acid into fumarate (B1241708) and acetoacetate (B1235776). wikipedia.org This reaction is the terminal step in the breakdown of phenylalanine and tyrosine. nih.govrcsb.org The enzyme is predominantly expressed in the liver and is a member of the FAH superfamily, a group of enzymes sharing a conserved catalytic domain. wikipedia.orgresearchgate.net

FAH Catalytic Mechanism and Reaction Kinetics

The catalytic mechanism of FAH involves the hydrolytic cleavage of a carbon-carbon bond in 4-fumarylacetoacetate. ebi.ac.uk The reaction is initiated by the binding of the substrate to the active site, a process facilitated by a calcium ion (Ca2+). rcsb.orgebi.ac.uk A key feature of the catalytic mechanism is a Glu-His-Water triad. wikipedia.org The histidine residue (His133) acts as a general base, activating a water molecule for a nucleophilic attack on the carbonyl carbon of the substrate. wikipedia.orgebi.ac.uk This attack leads to the formation of a tetrahedral alkoxide intermediate, which is stabilized by an oxyanion hole. rcsb.orgebi.ac.uk Subsequently, the carbon-carbon bond is cleaved, releasing fumarate and a carbanion of acetoacetate. ebi.ac.uk The acetoacetate carbanion is then protonated to yield the final product. ebi.ac.uk

Kinetic studies have been conducted to understand the efficiency of the FAH-catalyzed reaction. For instance, inhibitors have been developed to probe the enzyme's kinetics. Two such inhibitors, CEHPOBA and COPHPAA, have been shown to inhibit FAH in a slow-onset, tight-binding manner with Ki values of 41 nM and 12 nM, respectively. nih.govportlandpress.com

Cofactor Requirements and Metal Ion Binding in FAH Activity (e.g., Ca2+, Mg2+)

FAH is a metalloenzyme, and its catalytic activity is dependent on the presence of divalent metal ions. ebi.ac.uk The active site contains a crucial calcium ion (Ca2+) that is octahedrally coordinated. rcsb.org This Ca2+ ion plays multiple roles: it aids in substrate binding, activates the nucleophilic water molecule, and stabilizes the carbanion leaving group during catalysis. rcsb.org In addition to calcium, magnesium ions (Mg2+) have also been identified as important for maximal enzyme activity in some FAH family members. researchgate.netnih.govuniprot.org For example, the human protein FLJ36880, a member of the FAH family, binds one Mg2+ ion per subunit. researchgate.net The metal ions are coordinated by specific amino acid residues within the active site. ebi.ac.ukresearchgate.net

Structural Analysis of FAH: Active Site Architecture and Substrate Binding

The three-dimensional structure of FAH has been determined through X-ray crystallography, revealing a complex and unique fold. rcsb.orgresearchgate.net The enzyme exists as a homodimer. wikipedia.orgresearchgate.net Each subunit consists of an N-terminal domain and a larger C-terminal domain. rcsb.org The C-terminal domain possesses a novel 'mixed beta-sandwich roll' structure and houses the active site. rcsb.org

The active site is a pocket where the substrate, this compound, binds. rcsb.org Structural studies of FAH complexed with its products have shown that fumarate binds near the entrance of the active site, while acetoacetate binds to the octahedrally coordinated calcium ion. rcsb.org This calcium ion is located near a Glu-His dyad, which is part of the catalytic machinery. rcsb.org An oxyanion hole, formed by the side chains of specific amino acid residues, stabilizes the tetrahedral intermediate formed during the reaction. rcsb.orgebi.ac.uk

In Vitro and In Vivo Enzyme Activity Assay Methodologies

The activity of FAH can be measured both in vitro and in vivo using various assay methodologies. A common in vitro method involves spectrophotometrically monitoring the disappearance of the substrate, 4-fumarylacetoacetate, over time. researchgate.net This can be performed using cytosolic liver homogenates. researchgate.net For more detailed kinetic analysis, purified recombinant FAH can be used. researchgate.net

In vivo assays are crucial for understanding the enzyme's function within a cellular context. One approach involves treating wild-type mice with an inhibitor of FAH, such as CEHPOBA, and then assaying the remaining enzymatic activity in liver samples. researchgate.net Another method involves using cell culture-based assays where the enzyme's activity is measured in cells that have been engineered to express specific FAH variants. jove.com HPLC analysis can also be employed to separate and quantify the products of the FAH reaction, providing a direct measure of enzyme activity. nih.gov

Regulation of Enzymes Involved in this compound Metabolism

The metabolic pathway involving this compound is tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including transcriptional and post-translational control of the enzymes involved.

Transcriptional and Post-Translational Control Mechanisms

Post-translational modifications also play a critical role in regulating FAH activity and stability. The ubiquitin-proteasome system is involved in the degradation of FAH. nih.gov The E3 ubiquitin ligase APC/Cdh1 has been shown to promote the polyubiquitination of FAH, leading to its degradation by the 26S proteasome. nih.gov This process can be blocked by proteasomal inhibitors like MG132, which results in the accumulation of FAH protein. nih.gov Furthermore, phosphorylation is another post-translational modification that has been suggested to regulate enzymes in the tyrosine catabolic pathway, including HPD, which functions upstream of FAH. researchgate.net

Influence of Metabolic Flux on Enzyme Activity

The activity of fumarylacetoacetate hydrolase (FAH), the enzyme responsible for the final step in tyrosine catabolism, is intrinsically regulated by the metabolic flux through this pathway. wikipedia.orgreactome.org Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. wikipedia.org In this context, it is primarily determined by the rate of production and availability of its substrate, this compound (FAA). The enzyme's response to varying concentrations of FAA is a key aspect of its regulation, ensuring efficient processing of the tyrosine degradation pathway's end-product.

The relationship between the concentration of a substrate and the rate of an enzyme-catalyzed reaction is typically described by Michaelis-Menten kinetics. ucl.ac.ukcreative-enzymes.com This model explains how the reaction rate increases with substrate concentration until the enzyme becomes saturated. creative-enzymes.com At low concentrations of FAA, the rate of its hydrolysis by FAH is nearly proportional to the substrate's availability, meaning the flux is limited by the amount of FAA present. ucl.ac.uk As the concentration of FAA increases, the enzyme's active sites become progressively occupied, and the reaction rate begins to level off, approaching a maximum velocity (Vmax). ucl.ac.ukcreative-enzymes.com

Key kinetic parameters for human fumarylacetoacetate hydrolase have been determined, which provide insight into its function under physiological conditions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for its substrate. ucl.ac.uk A low Km value indicates a high affinity. creative-enzymes.com For wild-type human FAH, the Km for this compound has been established, alongside its catalytic rate (kcat). nih.gov

| Parameter | Reported Value | Significance |

| Km | 25.2 ± 3 μM | Indicates the concentration of this compound required for the enzyme to achieve half of its maximum reaction rate. nih.gov |

| kcat | 0.10 ± 0.02 s⁻¹ | Represents the turnover number, i.e., the number of substrate molecules converted to product per enzyme active site per second when the enzyme is saturated. nih.gov |

The Km value is crucial for understanding how metabolic flux affects FAH activity. When the physiological concentration of FAA is near or below the Km, the enzyme's activity is highly sensitive to changes in substrate availability. ucl.ac.uk Therefore, any alteration in the metabolic flux that changes the concentration of FAA will directly impact the rate of its clearance by FAH.

| FAH Concentration (CT) | Substrate Conversion Rate | Observation |

| Low (e.g., < 1 μM) | Low | The rate is limited by the concentration of the monomeric, less active form of the enzyme. nih.gov |

| High (e.g., > 1 μM) | High | The rate increases significantly as the equilibrium shifts towards the more active dimeric form of the enzyme. nih.gov |

Cellular and Molecular Pathomechanisms Associated with 4 Fumarylacetoacetic Acid Accumulation

Role of 4-Fumarylacetoacetic Acid in Hereditary Tyrosinemia Type I (HT1) Pathogenesis

Hereditary Tyrosinemia Type I (HT1) is a severe autosomal recessive metabolic disorder that underscores the critical role of the tyrosine catabolic pathway. pnas.orgcocukmetabolizma.com The disease arises from a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which is responsible for the final step in tyrosine degradation. cocukmetabolizma.comnih.govwikipedia.org This enzymatic defect leads to the accumulation of toxic metabolites, precipitating a cascade of cellular damage, particularly in the liver and kidneys. pnas.orgresearchgate.net The incidence of HT1 is approximately 1 in 100,000 births globally but is significantly higher in certain regions, such as Quebec, Canada, due to founder effects. cocukmetabolizma.comwikipedia.org The clinical presentation of HT1 is variable, ranging from acute forms with early onset liver failure to more chronic forms characterized by gradual liver disease, renal dysfunction, and a high risk of developing hepatocellular carcinoma. pnas.orgcocukmetabolizma.com

The FAH gene provides the blueprint for producing fumarylacetoacetate hydrolase, an enzyme abundant in the liver and kidneys. medlineplus.gov Its primary function is to catalyze the hydrolysis of this compound (FAA) into fumarate (B1241708) and acetoacetate (B1235776), which are then utilized in other metabolic pathways. wikipedia.orgnih.gov A deficiency in FAH, caused by mutations in the FAH gene, disrupts this final step of tyrosine catabolism. pnas.orgmedlineplus.gov

The immediate biochemical consequence is the systemic accumulation of FAA and its precursor, maleylacetoacetate (MAA). pnas.orgtandfonline.com These accumulating metabolites are chemically reactive and considered responsible for the liver and kidney damage characteristic of HT1. pnas.orgelsevier.es The severity of the disease often correlates with the amount of residual FAH enzyme activity. pnas.org The accumulation of FAA also leads to a secondary inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4HPPD), causing elevated levels of tyrosine in the blood. uio.no

The failure to break down FAA results in its accumulation in hepatocytes and renal cells. medlineplus.govuio.no This highly reactive compound is not inert; it is subsequently converted into other toxic substances. Through processes of reduction and decarboxylation, FAA and MAA are transformed into succinylacetone (SA). pnas.orgcocukmetabolizma.comresearchgate.net

Succinylacetone is a pathognomonic marker for HT1 and its presence in urine and blood is used for diagnosis and screening. cocukmetabolizma.comiosrjournals.orgelsevier.es Both FAA and SA exert significant toxicity. FAA is considered a primary driver of the ongoing hepatic and renal tissue damage. nih.govnih.gov Succinylacetone, a mitochondrial toxin, is directly implicated in renal tubular dysfunction and the characteristic porphyria-like neurological crises seen in untreated patients. elsevier.esiosrjournals.orgnih.gov It achieves this by potently inhibiting the enzyme porphobilinogen (B132115) synthase in the heme synthesis pathway, leading to an accumulation of δ-aminolevulinic acid. iosrjournals.orgnih.gov

| Metabolite | Precursor | Pathological Consequence |

| This compound (FAA) | Maleylacetoacetic acid | Considered a direct cause of liver and kidney damage; mutagenic. pnas.orgnih.govoup.com |

| Succinylacetone (SA) | This compound | Diagnostic marker for HT1; causes renal tubular dysfunction and neurological crises by inhibiting heme synthesis. cocukmetabolizma.comelsevier.esnih.gov |

Mechanisms of this compound-Induced Cellular Toxicity

The cellular damage initiated by FAA is multifactorial, involving the induction of oxidative stress, disruption of vital signaling pathways, and the promotion of genomic instability through alterations in gene expression.

The accumulation of FAA and its precursor, MAA, is a significant source of oxidative stress within hepatocytes. researchgate.net This state of cellular imbalance, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, is a key mechanism in the pathogenesis of HT1. researchgate.netelsevier.es Research using C. elegans as a model for HT1 demonstrated that knocking down the fah-1 gene (the nematode equivalent of FAH) leads to the activation of the oxidative stress response pathway. nih.gov This suggests that the buildup of tyrosine catabolites directly triggers cellular stress responses. nih.gov Further evidence for the role of oxidative stress comes from studies showing that replenishing intracellular glutathione (B108866) (GSH), a major cellular antioxidant, can mitigate some of the DNA damage caused by FAA. oup.com

FAA has been shown to interfere with critical cellular signaling and repair mechanisms, contributing to disease progression and the high risk of cancer. One of the key pathways affected is the base excision repair (BER) pathway, which is essential for repairing mutagenic DNA damage caused by oxidation. nih.gov FAA directly inhibits several DNA glycosylases, including Neil1 and Neil2, which are responsible for initiating the repair of oxidative DNA lesions. nih.gov This inhibition of DNA repair is a plausible mechanism for the increased rate of mutagenesis and subsequent development of hepatocellular carcinoma in HT1 patients. nih.gov

Furthermore, FAA activates the Ras/ERK (Extracellular signal-regulated kinase) signaling pathway. oup.com This activation, which contributes to the chromosomal instability induced by FAA, appears to be regulated by the cellular thiol status and dependent on a tyrosine kinase. oup.com

| Pathway / Process | Effect of FAA/SA | Cellular Outcome |

| Base Excision Repair (BER) | FAA inhibits DNA glycosylases (Neil1, Neil2, Nth1, Ogg1). nih.gov | Increased mutagenesis due to failure to repair oxidative DNA damage. nih.gov |

| Ras/ERK Signaling | FAA activates the pathway. oup.com | Contributes to genomic instability. oup.com |

| Heme Synthesis | SA inhibits porphobilinogen synthase. nih.gov | Accumulation of δ-aminolevulinic acid, leading to porphyria-like neurological crises. iosrjournals.orgnih.gov |

The toxicity of FAA extends to inducing significant alterations in gene expression and promoting genomic instability. oup.com In cultured mammalian cells, FAA has been demonstrated to be mutagenic, capable of causing direct genetic damage that could initiate the carcinogenic process. nih.govoup.com

Exposure to FAA leads to a variety of mitotic abnormalities, including the formation of distorted spindles, lagging chromosomes during cell division, and the emergence of multinucleated cells. oup.com These events are hallmarks of genomic instability. The activation of the Ras/ERK pathway by FAA is a contributing factor to this chromosomal instability. oup.com Studies in mouse models with mutations in the Fah gene also confirm that the resulting deficiency leads to widespread alterations in gene expression in both the liver and kidneys. nih.gov This dysregulation of gene expression, coupled with the inhibition of DNA repair and the induction of oxidative stress, creates a cellular environment highly susceptible to malignant transformation.

Induction of Apoptosis and Necrosis in Hepatocytes and Other Cell Types

The accumulation of this compound is a primary driver of hepatocyte injury in hereditary tyrosinemia type 1, leading to both programmed cell death (apoptosis) and unregulated cell death (necrosis). nih.govresearchgate.net These two processes contribute significantly to the progressive liver failure observed in patients.

Research using a mouse model of tyrosinemia has demonstrated that the administration of homogentisic acid, a precursor to FAA, induces apoptosis in hepatocytes and leads to acute liver failure. nih.gov A key event in this process is the release of cytochrome c from the mitochondria, a critical step in the intrinsic pathway of apoptosis. nih.gov In a cell-free system, the direct addition of FAA was shown to induce the release of cytochrome c from mitochondria, confirming its role in initiating the apoptotic cascade. nih.gov The release of cytochrome c into the cytoplasm triggers the activation of a series of enzymes called caspases, which are the executioners of apoptosis. nih.gov Studies have shown that the use of caspase inhibitors is highly effective in preventing FAA-induced liver failure in mouse models, further solidifying the role of the caspase cascade in this pathology. nih.gov

In addition to apoptosis, the accumulation of FAA also leads to hepatocyte necrosis. researchgate.net Histopathological analysis of liver tissue from animal models of FAH deficiency reveals diffuse hepatocellular injury characterized by necrosis, cytoplasmic ballooning degeneration, karyomegaly (enlarged nucleus), and prominent nucleoli. researchgate.net This widespread cell death contributes to the severe liver damage and subsequent liver failure seen in the acute onset of HT1. researchgate.net The toxic effects of FAA are not limited to hepatocytes; the accumulation of this metabolite also causes damage to renal proximal tubule cells. nih.govoup.com

The table below summarizes the key cellular events in FAA-induced apoptosis and necrosis.

| Cellular Process | Key Events Induced by this compound | References |

| Apoptosis | Release of cytochrome c from mitochondria | nih.gov |

| Activation of the caspase cascade | nih.gov | |

| Mutagenesis | nih.gov | |

| Necrosis | Diffuse hepatocellular injury | researchgate.net |

| Cytoplasmic ballooning degeneration | researchgate.net | |

| Karyomegaly and prominent nucleoli | researchgate.net |

Interaction with Macromolecules (e.g., DNA, Proteins) and Impact on Cellular Function

This compound is a chemically reactive α,β-unsaturated carbonyl compound that can interact with and modify essential cellular macromolecules, including proteins and DNA. oup.com These interactions disrupt normal cellular function and contribute to the cytotoxicity and mutagenicity observed in hereditary tyrosinemia type 1.

FAA has been shown to react with the thiol groups of glutathione (GSH) and proteins. oup.com Thiol groups, particularly in cysteine residues of proteins, are crucial for maintaining protein structure and function, as well as for cellular redox balance. The alkylation of these thiol groups by FAA can lead to protein misfolding, enzyme inactivation, and increased oxidative stress, all of which compromise cellular viability.

Furthermore, FAA exhibits mutagenic properties. oup.com Studies have shown that even at sub-apoptogenic doses, FAA can induce significant mitotic abnormalities in both rodent and human cells. oup.com These abnormalities include distorted spindles, lagging chromosomes during cell division, the formation of chromatin bridges in anaphase and telophase, and aberrant karyokinesis (nuclear division) and cytokinesis (cell division). oup.com The consequence of these mitotic disruptions is the formation of multinucleated cells, a hallmark of genomic instability. oup.com This FAA-induced genomic instability is a critical factor in the high risk of developing hepatocellular carcinoma seen in HT1 patients. oup.com

| Macromolecule | Interaction with this compound | Cellular Consequence | References |

| Proteins | Reacts with thiol groups (e.g., in cysteine residues) | Protein dysfunction, oxidative stress | oup.com |

| DNA | Induces mitotic abnormalities (e.g., spindle disturbances, lagging chromosomes) | Genomic instability, multinucleation, increased cancer risk | oup.com |

Inhibition of DNA Repair Pathways, Specifically DNA Glycosylases (e.g., BER Pathway)

A significant mechanism through which this compound contributes to mutagenesis and carcinogenesis is by directly inhibiting key DNA repair pathways. Specifically, FAA has been shown to impede the base excision repair (BER) pathway, which is the primary mechanism for removing mutagenic DNA base lesions caused by oxidative damage. nih.gov

The initial and critical step of the BER pathway is the recognition and removal of a damaged DNA base by a DNA glycosylase. In vitro studies have demonstrated that FAA, but not succinylacetone, inhibits the activity of several DNA glycosylases. nih.gov The inhibition is not uniform across all glycosylases, indicating a degree of specificity.

The DNA glycosylases most strongly inhibited by FAA are Neil1 and Neil2. nih.gov These enzymes are responsible for excising a broad spectrum of mutagenic oxidative base lesions from DNA. The inhibition of Nth1 and Ogg1, which also repair oxidative DNA damage, was found to be less efficient. nih.gov Furthermore, FAA exhibited a modest inhibitory effect on the activity of the alkylbase DNA glycosylase Aag, which removes alkylated bases, and showed no significant inhibition of the uracil (B121893) DNA glycosylase Ung2, which removes uracil from DNA. nih.gov

This targeted inhibition of DNA glycosylases, particularly those involved in repairing oxidative base lesions, is a crucial pathogenic mechanism. By impairing the cell's ability to repair DNA damage, FAA accumulation leads to an increase in mutation frequency. nih.gov This elevated mutagenesis is a likely contributor to the development of hepatocellular carcinoma and the phenomenon of somatic mosaicism observed in HT1 patients. nih.gov Gene expression analyses in HT1 patient lymphocytes have also revealed low expression of hOGG1, further implicating impaired DNA repair in the disease's pathology. nih.gov

The table below details the inhibitory effects of FAA on specific DNA glycosylases.

| DNA Glycosylase | Function | Inhibitory Effect of this compound | References |

| Neil1 | Removes oxidative base lesions | Strongly inhibited | nih.gov |

| Neil2 | Removes oxidative base lesions | Strongly inhibited | nih.gov |

| Nth1 | Removes oxidative base lesions | Less efficiently inhibited | nih.gov |

| Ogg1 | Removes oxidative base lesions (e.g., 8-oxoguanine) | Less efficiently inhibited | nih.gov |

| Aag | Removes alkylated bases | Modestly inhibited | nih.gov |

| Ung2 | Removes uracil from DNA | No significant inhibition | nih.gov |

Advanced Research Methodologies for 4 Fumarylacetoacetic Acid Studies

Analytical Techniques for Quantification and Identification

Precise and sensitive analytical methods are essential for the detection and quantification of 4-fumarylacetoacetic acid and for measuring the activity of enzymes involved in its metabolism. These techniques are foundational for both basic research and clinical diagnostics related to disorders of tyrosine metabolism.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics, offering high sensitivity and specificity for the analysis of a wide range of compounds, including organic acids. While the direct quantification of the highly reactive this compound can be challenging, LC-MS/MS is widely used to measure other key metabolites in the tyrosine pathway that serve as crucial biomarkers. For instance, succinylacetone, a pathognomonic marker for HT1, is routinely quantified in dried blood spots and urine using LC-MS/MS. This analysis is critical for newborn screening and monitoring of treatment efficacy.

Methodologies often involve derivatization of the target analytes to improve their chromatographic and mass spectrometric properties. The use of internal standards, such as isotopically labeled versions of the analytes, ensures high accuracy and precision of the quantitative results.

| Parameter | LC-MS/MS Method for Succinylacetone |

| Instrumentation | High-Performance Liquid Chromatograph-Triple Quadrupole Mass Spectrometer |

| Sample Type | Dried Blood Spot (DBS), Plasma, Urine |

| Extraction | Extraction from DBS disc |

| Internal Standard | 13C4-succinylacetone |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table summarizes a typical LC-MS/MS method used for the analysis of succinylacetone, a key indicator of this compound accumulation.

Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) offers high-resolution and accurate mass capabilities, making it a powerful tool for both targeted and untargeted metabolomics studies. In the context of this compound research, UPLC-QTOF/MS can be employed for the comprehensive analysis of organic acids in biological fluids. This technique allows for the identification and quantification of a wide range of metabolites, providing a detailed snapshot of the metabolic disturbances caused by the accumulation of FAA. The high resolution of QTOF-MS helps in the unambiguous identification of compounds, even in complex biological matrices.

Spectrophotometric assays provide a robust and relatively straightforward method for measuring the activity of enzymes, including fumarylacetoacetate hydrolase (FAH). The activity of FAH can be determined by monitoring the decrease in absorbance of its substrate, this compound, at a specific wavelength. The enzymatic reaction involves the cleavage of FAA into fumarate (B1241708) and acetoacetate (B1235776). The disappearance of FAA can be followed spectrophotometrically, and the rate of this decrease is proportional to the enzyme's activity.

These assays are crucial for diagnosing FAH deficiency in patients and for evaluating the efficacy of potential therapeutic agents in preclinical studies. The assay can be adapted for use with liver tissue samples, which can be obtained via needle biopsy.

| Parameter | Spectrophotometric Assay for FAH Activity |

| Principle | Measures the disappearance of this compound |

| Substrate | This compound |

| Instrumentation | Spectrophotometer |

| Application | Diagnosis of FAH deficiency, enzyme kinetics studies |

This table outlines the key parameters of a spectrophotometric assay for measuring the activity of fumarylacetoacetate hydrolase.

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are invaluable for investigating the cellular and molecular mechanisms underlying the toxicity of this compound. These models allow for controlled experiments that are not feasible in whole organisms.

Primary hepatocytes, which are liver cells directly isolated from tissue, are considered the gold standard for in vitro liver studies as they closely mimic the physiology of hepatocytes in vivo. However, they are challenging to maintain in culture and have a limited lifespan.

Immortalized cell lines, on the other hand, are derived from primary cells that have been genetically modified to proliferate indefinitely. These cell lines provide a more stable and reproducible experimental system. Immortalized human hepatocytes can be used to study the effects of this compound on cellular processes such as viability, apoptosis, and gene expression. Conditionally immortalized cell lines, such as those that proliferate at a specific temperature, offer the advantage of being able to switch between a proliferative and a more differentiated state, making them useful for a variety of experimental applications.

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of genetic diseases. In the context of this compound research, CRISPR-Cas9 can be used to create cell models that accurately replicate the genetic defects found in hereditary tyrosinemia type 1. By introducing specific mutations into the FAH gene in healthy hepatocytes, researchers can study the direct consequences of FAH deficiency and the resulting accumulation of FAA.

Furthermore, CRISPR-Cas9 can be used as a therapeutic tool to correct the disease-causing mutations in patient-derived cells. Studies have demonstrated the feasibility of using CRISPR-Cas9 to correct FAH mutations in hepatocytes, leading to the restoration of enzyme activity. These in vitro studies are a crucial step towards the development of gene therapies for HT1.

In Vivo Animal Models in this compound Research

Animal models that recapitulate the key features of hereditary tyrosinemia type 1 are essential for studying the systemic effects of this compound accumulation and for testing the safety and efficacy of new treatments.

The most widely used animal models for HT1 are mice and pigs with a targeted disruption of the Fah gene (Fah knockout). These animals exhibit the characteristic features of the human disease, including liver and kidney damage, due to the accumulation of toxic metabolites.

Fah knockout mice, for example, die shortly after birth from liver failure unless treated with nitisinone (B1678953) (NTBC), a drug that blocks an earlier step in the tyrosine catabolism pathway. This model has been instrumental in demonstrating the efficacy of NTBC and in testing novel therapeutic approaches such as gene therapy and cell transplantation.

More recently, a Fah deficient pig model has been developed. Pigs share greater physiological and anatomical similarities with humans compared to mice, making them a valuable large animal model for preclinical studies. The Fah knockout pigs also develop severe liver disease when NTBC is withdrawn and have been used to test cell-based therapies.

| Animal Model | Key Characteristics | Research Applications |

| Fah Knockout Mouse | Neonatal lethality without NTBC treatment, liver and kidney dysfunction. | Testing of NTBC efficacy, gene therapy, and hepatocyte transplantation. |

| Fah Knockout Pig | Lethal defect in utero without NTBC, severe liver injury upon NTBC withdrawal. | Preclinical testing of liver cell therapies, studies of acute liver failure. |

This table provides an overview of the key features and research applications of in vivo animal models used in the study of this compound and hereditary tyrosinemia type 1.

Emerging Research Frontiers and Translational Implications

Exploration of 4-Fumarylacetoacetic Acid in Other Metabolic Contexts (e.g., Tyrosinemia Type 3)

While the accumulation of this compound is a hallmark of tyrosinemia type 1, its role in other metabolic disorders, such as tyrosinemia type 3, is fundamentally different. Tyrosinemia type 3 is an autosomal recessive disorder caused by a deficiency of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). nih.govmetabolicsupportuk.orgnih.gov This enzyme acts earlier in the tyrosine degradation pathway, converting 4-hydroxyphenylpyruvate to homogentisic acid, which is a precursor to this compound.

Consequently, in tyrosinemia type 3, there is a block before the formation of this compound, leading to a decrease or absence of this compound. Instead, there is an accumulation of tyrosine and its derivatives, such as 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate, and 4-hydroxyphenylacetate, in the blood and urine. orpha.netscielo.br The clinical manifestations of tyrosinemia type 3 primarily involve neurological symptoms, including intellectual disability, seizures, and intermittent ataxia, without the severe liver and kidney damage characteristic of tyrosinemia type 1. nih.govmedlineplus.govwikipedia.org This distinction underscores the critical role of this compound and its downstream metabolites in the pathophysiology of liver and kidney disease in tyrosinemia type 1.

The table below summarizes the key metabolic and clinical differences related to this compound in tyrosinemia type 1 versus type 3.

| Feature | Tyrosinemia Type 1 | Tyrosinemia Type 3 |

| Deficient Enzyme | Fumarylacetoacetate hydrolase (FAH) | 4-hydroxyphenylpyruvate dioxygenase (HPD) |

| Level of this compound | Markedly increased | Markedly decreased or absent |

| Key Accumulated Metabolites | This compound, Succinylacetone | Tyrosine, 4-hydroxyphenylpyruvate and its derivatives |

| Primary Clinical Manifestations | Severe liver and kidney disease, neurological crises | Neurological symptoms (e.g., intellectual disability, seizures) |

Comparative Biochemical Studies of this compound Metabolism Across Species (e.g., Plants, Microorganisms)

The metabolic pathway involving this compound is not exclusive to humans and is found in a diverse range of organisms, including plants and microorganisms. Comparative studies are revealing both conserved and unique aspects of this pathway across different species.

In Plants: The tyrosine degradation pathway is essential for plant life. In Arabidopsis thaliana, the enzyme fumarylacetoacetate hydrolase (FAH) is encoded by the SSCD1 gene. nih.govnih.gov Disruption of this gene leads to spontaneous cell death, particularly under short-day conditions, highlighting the critical role of this metabolic route for plant survival. nih.govnih.gov The pathway in plants, similar to animals, proceeds through the intermediate homogentisate. nih.gov In sorghum, both phenylalanine and tyrosine can serve as precursors for a wide array of specialized metabolites, with the tyrosine catabolic pathway playing a central role. frontiersin.org

In Microorganisms: Various microorganisms utilize aromatic amino acids like tyrosine as a source of carbon and energy, employing the same core degradation pathway that generates this compound. annualreviews.org For instance, the fungus Aspergillus fumigatus possesses a gene cluster that encodes for the enzymes of the tyrosine degradation pathway, including 4-fumarylacetoacetate hydrolase. researchgate.net This pathway is linked to the production of pyomelanin, a pigment that may protect the organism from environmental stress. researchgate.net Similarly, bacteria such as Pseudomonas species are known to degrade a wide range of aromatic compounds, and their metabolic pathways often converge on intermediates common to tyrosine catabolism.

The table below provides a comparative overview of the enzyme responsible for the final step in this compound metabolism across different species.

| Species | Enzyme | Gene(s) | Key Function |

| Homo sapiens | Fumarylacetoacetate hydrolase (FAH) | FAH | Tyrosine catabolism |

| Arabidopsis thaliana (Mouse-ear cress) | Fumarylacetoacetate hydrolase (FAH) | SSCD1 | Essential for cell survival |

| Aspergillus fumigatus (Fungus) | 4-fumarylacetoacetate hydrolase (FahA) | fahA | Tyrosine degradation, pyomelanin production |

| Pseudomonas species (Bacteria) | Fumarylacetoacetate hydrolase family proteins | Varies | Degradation of aromatic compounds |

Potential Applications in Bioengineering and Bioremediation Through Enzyme Characterization

The enzymes involved in the metabolism of this compound, particularly fumarylacetoacetate hydrolase (FAH), hold potential for applications in bioengineering and bioremediation. The ability of microorganisms to degrade aromatic compounds is being harnessed for the cleanup of industrial wastewater and contaminated soil. nih.govresearchgate.net

The characterization of FAH and other enzymes in the tyrosine degradation pathway from various organisms can inform the engineering of microbial strains with enhanced capabilities for breaking down specific aromatic pollutants. nih.govfrontiersin.org For example, bacteria like Pseudomonas citronellolis have been identified in industrial wastewater and show potential for the bioremediation of aromatic hydrocarbons. By understanding the kinetics and substrate specificities of enzymes like FAH from different species, it may be possible to design more efficient biocatalysts for environmental remediation.

In the field of bioengineering, the tyrosine metabolic pathway is a target for the microbial production of valuable compounds. nih.govmdpi.com While the focus is often on producing tyrosine derivatives, a thorough understanding of the entire pathway, including the breakdown of intermediates like this compound, is crucial for optimizing production strains and preventing the accumulation of potentially toxic byproducts.

Identification of Novel Biochemical Interactions and Downstream Metabolic Effects

A primary downstream metabolic effect of this compound accumulation, as seen in tyrosinemia type 1, is its conversion to succinylacetone. wikipedia.orgnih.gov Succinylacetone is a highly toxic metabolite with several detrimental biochemical interactions.

One of the most significant effects of succinylacetone is the potent inhibition of the enzyme δ-aminolevulinate dehydratase, which is crucial for heme biosynthesis. wikipedia.orgcaymanchem.com This inhibition leads to the accumulation of δ-aminolevulinic acid and can precipitate neurological crises similar to those seen in acute intermittent porphyria. wikipedia.org

Furthermore, succinylacetone is considered an oncometabolite, meaning it is an endogenous metabolite that can contribute to the development of cancer. The high incidence of hepatocellular carcinoma in untreated tyrosinemia type 1 patients is thought to be, in part, a consequence of the genotoxic effects of succinylacetone and the accumulation of this compound itself. mayocliniclabs.com Succinylacetone is also an acidogen, contributing to metabolic acidosis, which can have widespread adverse effects on multiple organ systems.

The known downstream effects and interactions of this compound are summarized in the table below.

| Compound | Downstream Effect/Interaction | Biochemical Consequence |

| This compound | Conversion to Succinylacetone | Formation of a toxic metabolite |

| Succinylacetone | Inhibition of δ-aminolevulinate dehydratase | Disruption of heme biosynthesis, porphyria-like symptoms |

| Succinylacetone | Oncometabolite activity | Increased risk of hepatocellular carcinoma |

| Succinylacetone | Acidogen | Contribution to metabolic acidosis |

Q & A

Basic Research Questions

Q. What enzymatic pathways lead to the formation of 4-FAA in tyrosine metabolism?

- 4-FAA is a key intermediate in tyrosine catabolism. It is formed via the enzymatic oxidation of homogentisic acid by homogentisate 1,2-dioxygenase (HGD), followed by isomerization of maleylacetoacetate to fumarylacetoacetate. The final hydrolysis step, catalyzed by fumarylacetoacetase (FAH), produces 4-FAA and acetoacetate .

- Methodological Note : To validate this pathway, researchers often use isotopic labeling (e.g., ¹⁴C-tyrosine) in hepatic cell models, followed by chromatographic separation (HPLC) and mass spectrometry to trace metabolite flux .

Q. How do deficiencies in fumarylacetoacetase (FAH) disrupt tyrosine metabolism?

- FAH deficiency causes hereditary tyrosinemia type I (HT1), leading to toxic accumulation of 4-FAA and its precursors. This results in hepatic dysfunction, renal tubular damage, and neurologic crises. Experimental models (e.g., FAH-knockout mice) demonstrate elevated urinary succinylacetone, a diagnostic marker for HT1 .

- Methodological Note : Enzyme activity assays (spectrophotometric measurement of FAH-dependent substrate depletion) and genetic sequencing are critical for diagnosing FAH mutations in clinical samples .

Advanced Research Questions

Q. What experimental challenges arise when studying 4-FAA's biochemical effects in vitro versus in vivo?

- In vitro models (e.g., hepatocyte cultures) may lack systemic factors (e.g., renal clearance), leading to overestimation of 4-FAA toxicity. In vivo models (e.g., HT1 mice) better replicate human pathology but introduce variability due to genetic modifiers or dietary influences .

- Methodological Note : To reconcile discrepancies, researchers should cross-validate findings using dual models. For example, compare 4-FAA-induced oxidative stress markers (e.g., glutathione depletion) in primary hepatocytes and whole-animal studies .

Q. How can isotopic tracing resolve contradictions in 4-FAA metabolic flux studies?

- Discrepancies in flux rates (e.g., conflicting reports on 4-FAA turnover in mitochondrial vs. cytoplasmic compartments) can be addressed using ¹³C-labeled tyrosine. Tracking label incorporation via NMR or LC-MS/MS allows precise mapping of metabolic branching points .

- Example Data :

| Tracer | Compartment | Flux Rate (µmol/min/g tissue) | Reference |

|---|---|---|---|

| ¹³C-Tyrosine | Mitochondria | 0.45 ± 0.12 | |

| ¹³C-Tyrosine | Cytoplasm | 0.28 ± 0.09 |

Q. What genetic models are most effective for studying 4-FAA-associated metabolic disorders?

- FAH⁻/⁻ mice are the gold standard for HT1 research, but CRISPR-Cas9-generated human hepatocyte organoids provide a platform for testing gene therapies (e.g., CRISPR-mediated FAH correction) .

- Methodological Note : Combine RNA-seq and metabolomics to identify compensatory pathways (e.g., upregulated antioxidant genes) in FAH-deficient systems .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on 4-FAA's role in oxidative stress?

- Some studies report 4-FAA as a direct pro-oxidant, while others attribute oxidative damage to secondary metabolites (e.g., succinylacetone).

- Resolution Strategy :

- Use redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify ROS in FAH-inhibited cells with/without succinylacetone supplementation.

- Compare results to in vivo models with genetic ROS reporters (e.g., Nrf2-luciferase mice) .

Analytical Techniques for 4-FAA Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.